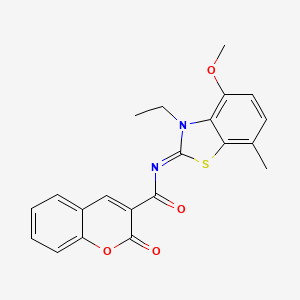

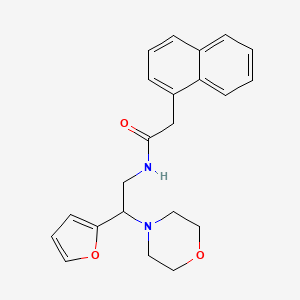

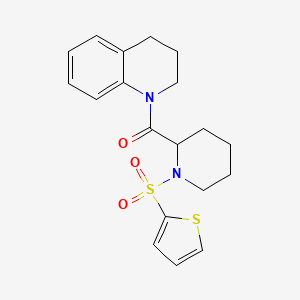

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide, also known as FMNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FMNA belongs to a class of compounds called acylhydrazones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Wissenschaftliche Forschungsanwendungen

Betti Reaction and Secondary Carbo-Piancatelli Rearrangement

The condensation of 2-naphthol, furfural, and acetamide, in the presence of boric acid as an acidic catalyst, has led to an unexpected product through a secondary carbo-Piancatelli rearrangement. This process is significant for the synthesis of complex organic compounds, demonstrating the intricate reactions possible with naphthol, furfural, and acetamide derivatives (Gutnov, Abaev, & Demidov, 2019).

Efficient Synthesis of Acetamide Derivatives

A method for the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives has been developed. This one-pot, three-component synthesis utilizes 2-naphthol, aldehydes, and amides, facilitated by DBU as a catalyst in ethanol, showcasing an environmentally friendly, straightforward protocol (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Photochromic Benzochromenes Synthesis

Research has shown the synthesis of photochromic benzochromenes from 5-hydroxy substituted naphthofurans and naphthothiazoles, elucidating the potential for creating materials with unique optical properties. These findings indicate a route to developing advanced materials for optical applications (Aiken et al., 2014).

Antiproliferative Activities of Acetamide Derivatives

Certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, including quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one, have been synthesized and shown to possess antiproliferative activities against various human cancer cell lines. This research highlights the therapeutic potential of these compounds in cancer treatment (Chen et al., 2013).

Furonaphthoquinones Synthesis

The synthesis of furonaphthoquinones through reactions involving 2-acetoxy-1,4-naphthoquinone and N-(1-propenyl)morpholine under specific conditions has been documented. This work contributes to the knowledge base of naphthoquinone derivatives' chemical synthesis (Kakisawa & Tateishi, 1970).

Organic Thermoelectric Performance Optimization

A study on n-type fused lactam semiconducting polymers for thermoelectric and transistor applications demonstrates the importance of reducing the central acene core size for enhancing electronic performance. This research offers insights into the design of high-performance materials for thermoelectric applications (Chen et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-12-27-21)24-10-13-26-14-11-24/h1-9,12,20H,10-11,13-16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKFQYBUDVCCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2984319.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2984323.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2984324.png)

![5-(4-fluorophenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2984330.png)